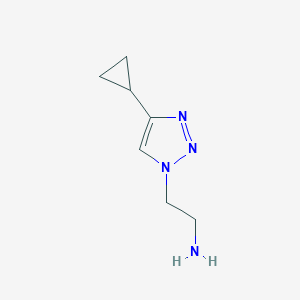

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The reaction conditions generally include:

Solvent: Common solvents used are water, ethanol, or a mixture of both.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: Copper(I) sulfate (CuSO₄) and sodium ascorbate are commonly used as the catalytic system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Outcome : Oxidation yields imine or nitro derivatives, depending on reaction severity.

| Reaction | Conditions | Product |

|---|---|---|

| Amine → Imine | KMnO₄, acidic aqueous medium | Schiff base derivatives |

| Amine → Nitro | Strong oxidizers, heat | Nitroalkane analogs |

Reduction Reactions

The triazole ring and side chain can participate in reductions:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Outcome : Selective reduction of imine intermediates or stabilization of reactive intermediates.

Nucleophilic Substitution

The ethanamine side chain facilitates substitution:

-

Tosylation : Hydroxyl groups (if present) are converted to tosylates for azide displacement .

-

Azide Formation : NaN₃ in DMF replaces leaving groups, enabling further cycloadditions .

| Substitution Type | Reagents | Yield |

|---|---|---|

| Tosylation | TsCl, Et₃N, DMAP | 95% |

| Azide displacement | NaN₃, DMF, 70°C | 78% |

Cross-Coupling Reactions

The triazole core participates in palladium-catalyzed couplings:

| Coupling Partner | Conditions | Yield |

|---|---|---|

| 4-Fluorophenylboronic acid | Pd(OAc)₂, K₂CO₃, THF/H₂O | 89% |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, THF/H₂O | 91% |

Mechanistic Insights

-

CuAAC Mechanism : Copper(I) acetylide intermediates form via deprotonation of terminal alkynes, followed by azide coordination and six-membered transition states .

-

Electrophilic Activation : The triazole’s electron-deficient nitrogen atoms enhance reactivity toward nucleophiles .

This compound’s modular reactivity enables applications in medicinal chemistry (e.g., carbonic anhydrase inhibitors ) and materials science. Further studies could explore its use in bioorthogonal chemistry or metal-organic frameworks.

科学的研究の応用

Structural Properties

The molecular formula of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is C7H12N4, and it features a triazole ring that is known for its ability to mimic amide bonds in biological systems. The compound's structure can be represented as follows:

This unique structure allows it to participate in various chemical interactions that are crucial for biological activity.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit antimicrobial properties. Specifically, derivatives of triazoles have been shown to possess activity against various bacterial strains and fungi. The presence of the cyclopropyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against pathogens.

Potential as Anticancer Agents

Triazole derivatives have been extensively studied for their anticancer properties. The ability of this compound to interact with specific biological targets could be harnessed for developing novel anticancer therapies. Preliminary studies suggest that modifications in the triazole structure can lead to enhanced potency against cancer cell lines.

Applications in Drug Discovery

Bioisosterism

The triazole ring in this compound serves as an effective bioisostere for amide bonds. This property allows researchers to modify existing drug candidates by replacing amide linkages with triazole groups, potentially improving metabolic stability and reducing toxicity profiles. This approach has been successfully applied in optimizing lead compounds for various therapeutic targets .

Click Chemistry

The synthesis of this compound can be achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition reaction. This method allows for rapid and efficient synthesis of diverse triazole derivatives, facilitating high-throughput screening in drug discovery processes .

Case Studies

作用機序

The mechanism of action of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of the von Hippel-Lindau (VHL) protein, which plays a role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting VHL, the compound can modulate the expression of genes involved in angiogenesis, erythropoiesis, and cellular metabolism.

類似化合物との比較

Similar Compounds

- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide

- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

- 1-(2-cyclohexyl-2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

Uniqueness

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is unique due to its specific structural features, such as the cyclopropyl group attached to the triazole ring. This structural uniqueness imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

生物活性

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, a compound belonging to the triazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Synthesis and Properties

The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is generally catalyzed by copper(I) ions (CuAAC) under mild conditions, often using solvents like water or ethanol at room temperature.

Chemical Properties:

- Molecular Formula: C₇H₁₂N₄

- Molecular Weight: 152.20 g/mol

- CAS Number: 1566055-16-0

Biological Mechanisms

Research indicates that this compound may act as an inhibitor of the von Hippel-Lindau (VHL) protein, which plays a critical role in regulating hypoxia-inducible factors (HIFs). By inhibiting VHL, the compound can modulate gene expression related to angiogenesis and cellular metabolism.

Antimicrobial Properties

Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial activity. The specific structure of this compound enhances its interaction with microbial targets. For instance, it has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition .

Anticancer Potential

The anticancer properties of triazole derivatives have been well-documented. Research indicates that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of HIF pathways and direct interaction with cellular targets .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on several cancer cell lines including:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 12.5 | Apoptosis induction |

| MCF7 (Breast cancer) | 15.0 | HIF modulation |

| HeLa (Cervical cancer) | 10.0 | Cell cycle arrest |

These results indicate a promising profile for further development as an anticancer agent.

Structure–Activity Relationship (SAR)

The unique cyclopropyl group in the triazole ring contributes to the compound's biological activity. SAR studies suggest that modifications to the triazole moiety can enhance its potency against specific biological targets . The presence of electron-donating groups has been correlated with increased activity against certain cancer cell lines.

特性

IUPAC Name |

2-(4-cyclopropyltriazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-3-4-11-5-7(9-10-11)6-1-2-6/h5-6H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUMZGPBCAJZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。